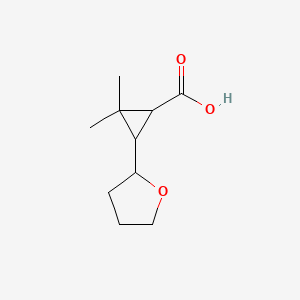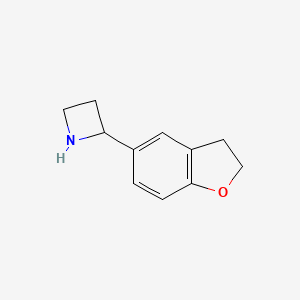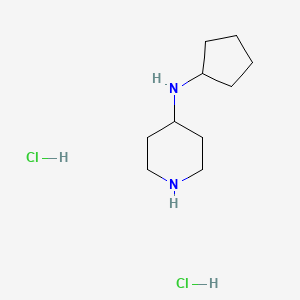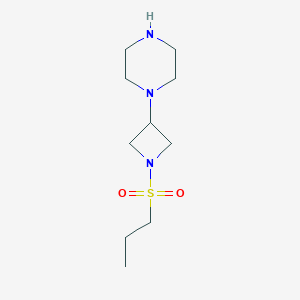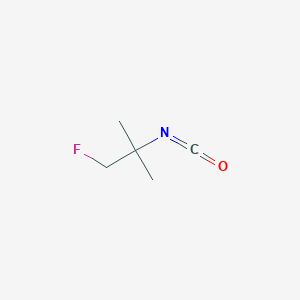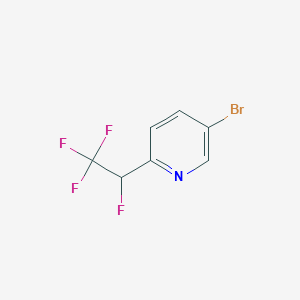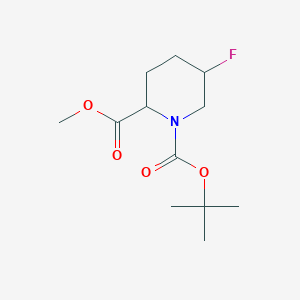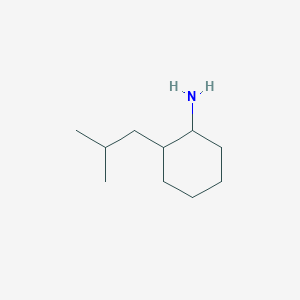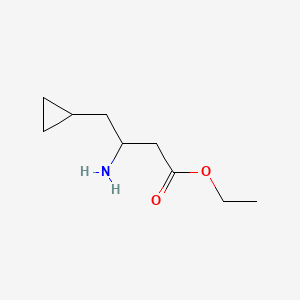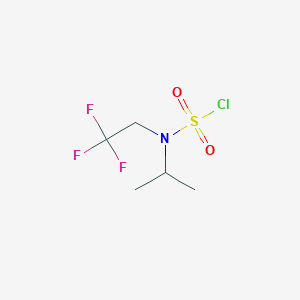
Isopropyl(2,2,2-trifluoroethyl)sulfamoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)sulfamoyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in organic synthesis. The presence of the trifluoroethyl group imparts unique properties to the compound, making it valuable in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)sulfamoyl chloride typically involves the reaction of a suitable amine with a sulfonyl chloride. One common method is the reaction of N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)amine with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)sulfamoyl chloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)sulfamoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Under certain conditions, the compound can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., triethylamine) can react with the sulfonyl chloride group.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction.
Oxidation: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions.
Major Products Formed
Substitution: Sulfonamides, sulfonate esters, or sulfonate thioesters.
Reduction: Sulfonamides.
Oxidation: Sulfonic acids.
Aplicaciones Científicas De Investigación
N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)sulfamoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: May be used in the modification of biomolecules for research purposes.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)sulfamoyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The trifluoroethyl group can influence the reactivity and stability of the compound, making it suitable for specific applications.
Comparación Con Compuestos Similares
Similar Compounds
- N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)sulfonamide
- N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)sulfonic acid
- N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)sulfonate esters
Uniqueness
N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)sulfamoyl chloride is unique due to the presence of both the sulfonyl chloride and trifluoroethyl groups. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications.
Propiedades
Fórmula molecular |
C5H9ClF3NO2S |
|---|---|
Peso molecular |
239.64 g/mol |
Nombre IUPAC |
N-propan-2-yl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride |
InChI |
InChI=1S/C5H9ClF3NO2S/c1-4(2)10(13(6,11)12)3-5(7,8)9/h4H,3H2,1-2H3 |
Clave InChI |
MXWINYKQFJHDAK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC(F)(F)F)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



